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molecular formula C13H9NO4 B8343039 5-Methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylic acid

5-Methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylic acid

Cat. No. B8343039
M. Wt: 243.21 g/mol
InChI Key: RNLKZNUNWYKYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087443

Procedure details

A mixture of 5.40g (0.020 mole) of ethyl 4,5-dihydro-5-methyl-4-oxopyrano [3,2-b]indole-2-carboxylate in 80ml of 1% aqueous sodium hydroxide was stirred at room temperature for 30 min. The nearly one-phase mixture was extracted twice with 50ml CH2Cl2 and the aqueous layer was cooled in ice and acidified with 4N HCl. The gelatinous yellow crude product was filtered, digested for a few minutes on a steam bath with 100ml hot water and then re-filtered. Recrystallization from ab. EtOH gave yellow needles of mpt. 280°-dec.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[O:11][C:12]([C:16]([O:18]CC)=[O:17])=[CH:13][C:14](=[O:15])[C:3]1=2>[OH-].[Na+]>[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[O:11][C:12]([C:16]([OH:18])=[O:17])=[CH:13][C:14](=[O:15])[C:3]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
CN1C2=C(C=3C=CC=CC13)OC(=CC2=O)C(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The nearly one-phase mixture was extracted twice with 50ml CH2Cl2
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous layer was cooled in ice
FILTRATION
Type
FILTRATION
Details
The gelatinous yellow crude product was filtered
WAIT
Type
WAIT
Details
digested for a few minutes on a steam bath with 100ml hot water
FILTRATION
Type
FILTRATION
Details
re-filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from ab
CUSTOM
Type
CUSTOM
Details
EtOH gave yellow needles of mpt
CUSTOM
Type
CUSTOM
Details
280°-dec

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN1C2=C(C=3C=CC=CC13)OC(=CC2=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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